molecular formula C24H19NO2 B4960937 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide

3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide

Cat. No. B4960937
M. Wt: 353.4 g/mol
InChI Key: WDPDNOGRKGHXCU-NBVRZTHBSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, also known as MPAA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has shown promising results as a potential anticancer agent. Studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has also been investigated for its potential use as a fluorescent probe for imaging cancer cells.
In materials science, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been studied for its potential applications in organic electronics. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic field-effect transistors (OFETs) and solar cells.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is not fully understood. However, studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and have been investigated as potential anticancer agents.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the growth of cancer cells by inducing apoptosis. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has also been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. In addition, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic electronics.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is its potential use as a fluorescent probe for imaging cancer cells. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to selectively accumulate in cancer cells, making it a promising candidate for use in cancer imaging. In addition, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic electronics.
One of the limitations of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is its limited solubility in water, which may limit its potential applications in biological systems. In addition, the mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is not fully understood, which may limit its potential use as an anticancer agent.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. One area of research is the development of more efficient synthesis methods for 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. Another area of research is the investigation of the mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, which may lead to the development of more effective anticancer agents. In addition, the potential use of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide in organic electronics and materials science is an area of ongoing research.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide involves the reaction of 4-methoxyphenylboronic acid, 2-iodobenzonitrile, and ethynylbenzene in the presence of a palladium catalyst. The resulting compound is then subjected to a reaction with acryloyl chloride to produce 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. This method has been optimized to yield high purity and high yield of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, making it suitable for large-scale production.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c1-27-22-16-12-20(13-17-22)14-18-24(26)25-23-10-6-5-9-21(23)15-11-19-7-3-2-4-8-19/h2-10,12-14,16-18H,1H3,(H,25,26)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPDNOGRKGHXCU-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367243
Record name STK133976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]prop-2-enamide

CAS RN

5556-89-8
Record name STK133976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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